molecular formula C21H23N3OS B2600100 N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide CAS No. 457942-05-1

N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide

Cat. No.: B2600100
CAS No.: 457942-05-1
M. Wt: 365.5
InChI Key: FIPACKVTXOQANU-UHFFFAOYSA-N
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Description

N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamidothiazole core, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The thiazole ring is a fundamental component in more than 18 FDA-approved drugs, including anticancer agents such as Alpelisib and Dasatinib, underscoring its significant therapeutic potential . This particular compound is furnished with a diethylaminomethyl side chain, a modification designed to enhance solubility and influence molecular interactions, and a phenyl substitution at the 4-position of the thiazole ring, a feature commonly explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . Compounds based on the 2-aminothiazole framework have demonstrated potent inhibitory activity at nanomolar concentrations against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The primary research value of this compound lies in its utility as a key intermediate for the investigation and development of novel small-molecule therapeutics. It is intended for research applications only, strictly for use in laboratory settings. It is not approved for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

N-[5-(diethylaminomethyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-24(4-2)15-18-19(16-11-7-5-8-12-16)22-21(26-18)23-20(25)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPACKVTXOQANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide typically involves the condensation of 2-aminothiazole derivatives with benzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Scientific Research Applications

Pharmacological Significance

Thiazole derivatives are recognized as biologically active scaffolds due to their broad spectrum of pharmacological activities. The compound N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide has been studied for its potential as an antimicrobial agent and an anticancer drug.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance lipophilicity and, consequently, antimicrobial potency .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
N-(5-(diethylamino)methyl)-thiazoleC. albicans3.92–4.01
5-Nitro-thiazole derivativeA. niger4.01–4.23
N-(5-benzylthiazol-2-yl) derivativesS. aureus0.4

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly in targeting cancer cell lines such as breast and lung cancer cells. Studies have demonstrated that thiazole derivatives can inhibit key signaling pathways involved in tumor growth, such as the EGFR/HER-2 pathways. This inhibition is crucial for the development of targeted cancer therapies .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(5-(diethylamino)methyl)-thiazoleMCF-7 (breast cancer)10
N-(5-benzylthiazol-2-yl) derivativesA549 (lung cancer)15

Inhibition of Kinase Activity

The compound has been shown to selectively inhibit the kinase activity of EGFR and HER-2, which are critical in the proliferation of certain cancer cells. This selectivity is essential for minimizing side effects in healthy tissues while maximizing therapeutic efficacy against tumors .

Induction of Apoptosis

Thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and increased apoptotic fractions in treated cell populations .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of thiazole-based compounds showed significant inhibition of MCF-7 cell proliferation with minimal toxicity to normal breast cells, indicating a promising therapeutic index .
  • Antibacterial Efficacy : Another investigation demonstrated that a thiazole derivative exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics like vancomycin, highlighting its potential as a novel treatment option .

Mechanism of Action

The mechanism of action of N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s key structural differentiator is the diethylamino-methyl group at position 5 of the thiazole ring. Comparable compounds from the evidence include:

Compound Name R-Group at Thiazole C5 Melting Point (°C) Key Spectral Data (1H NMR, IR) Source
N-(5-((Diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide (Target) -(CH2)N(CH2CH3)2 Not reported Not available -
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) -(CH2)morpholine Not reported 1H NMR: δ 7.36–7.72 (Ar-H), HRMS confirmed
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) -(CH2)morpholine White solid (m.p. not specified) 1H NMR: δ 7.50–7.71 (Ar-H)
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) -(CH2)N(CH3)2 Yellow solid IR: C=O at 1663–1682 cm⁻¹, HRMS validated
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide -Cl Crystalline IR: N–H stretch at 3278–3414 cm⁻¹, C=S at 1247 cm⁻¹

Key Observations :

  • Solubility: Diethylamino and morpholinomethyl groups enhance solubility compared to halogenated derivatives (e.g., 4d, ).
  • Electronic Effects: The diethylamino group’s electron-donating nature may alter charge distribution, impacting binding to biological targets.
  • Thermal Stability: Morpholinomethyl derivatives (4a, 4d) are stable solids, while dimethylamino analogs (4h) exhibit lower melting points .

Biological Activity

N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the diethylamino group enhances its lipophilicity and biological interactions, making it a valuable scaffold for drug development.

This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties. Additionally, it can disrupt cellular functions in microbial organisms, leading to antimicrobial effects.

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Research indicates that thiazole derivatives exhibit significant activity against various pathogens, including fungi like Candida albicans and Aspergillus niger. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against these fungi .
  • Anticancer Activity :
    • The compound has demonstrated promising results in inhibiting cancer cell proliferation in vitro and in vivo. In studies involving A2780 ovarian cancer cells, it was noted that compounds with similar structures reduced the S phase cell population significantly and increased the apoptotic fraction .
  • Neuroprotective Effects :
    • Some thiazole derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AchE) activity. This compound analogs have shown IC50 values comparable to standard drugs like donepezil .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhances antimicrobial activity.
  • Lipophilicity : Modifications that increase lipophilicity improve the compound's ability to penetrate biological membranes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives against E. coli and found that modifications in the N-aryl amide group significantly affected their potency, indicating a strong SAR correlation .
  • Antitumor Activity : In vivo studies demonstrated that certain analogs exhibited high antitumor efficacy in murine models, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : N-acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride in tetrahydrofuran (THF) using sodium dispersion as a base .
  • Step 2 : Subsequent sulfamoylation or alkylation under ultrasonication (46 kHz) with DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) to introduce the diethylaminomethyl group .
  • Optimization : Ultrasonication reduces reaction time (35–45 min vs. hours) and improves yield (61–66%) by enhancing reagent mixing and energy transfer .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide C=O (1688–1675 cm⁻¹), sulfonamide SO₂ (1340–1135 cm⁻¹), and NH stretches (3384–3376 cm⁻¹) .
  • NMR : Key signals include δ ~3.48 ppm (CH₂ from diethylaminomethyl), δ 7.4–7.8 ppm (aromatic protons), and δ ~12.15 ppm (amide NH) .
  • Mass Spectrometry : HRMS ([M+Na]+ at m/z 583.6057) and elemental analysis (C, H, N within ±0.1% of theoretical values) validate purity .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli with ampicillin as a positive control .
  • Anticancer Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a reference .
  • Data Interpretation : Compare IC₅₀ values to establish structure-activity relationships (SAR) for substituent optimization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or elemental analysis discrepancies) be resolved during characterization?

  • Methodological Answer :

  • Step 1 : Verify solvent purity (e.g., DMSO-d₆ for NMR) and calibrate instruments using internal standards (TMS for NMR, KBr for IR) .
  • Step 2 : Re-crystallize the compound from ethanol or ethyl acetate/hexane (1:3) to remove impurities affecting elemental analysis .
  • Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .

Q. What strategies enhance the compound’s metabolic stability and bioavailability for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce trifluoromethyl groups to improve lipophilicity and resistance to oxidative metabolism .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Pharmacokinetic Testing : Conduct rodent studies with LC-MS/MS quantification to assess plasma half-life and tissue distribution .

Q. How can computational methods guide the optimization of this compound’s enzyme inhibitory activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with HDAC8 (histone deacetylase) or PFOR (pyruvate:ferredoxin oxidoreductase) active sites .
  • QSAR Modeling : Train models on IC₅₀ data from analogues to predict the impact of substituents (e.g., electron-withdrawing groups on the benzamide ring) .
  • MD Simulations : Analyze binding stability over 100 ns trajectories in GROMACS to prioritize derivatives with prolonged target engagement .

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